molecular formula C13H23N5O2 B2970362 tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate CAS No. 2228305-67-5

tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

Cat. No. B2970362
CAS RN: 2228305-67-5
M. Wt: 281.36
InChI Key: RWHGKFTVXXIPOT-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of piperidine and triazole, and it has been synthesized using a variety of methods. The purpose of

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is not fully understood. However, studies have suggested that the compound inhibits the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, the compound has been shown to have anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes that are involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate in lab experiments is its potential as a cancer treatment. However, there are also some limitations to its use. For example, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known. Additionally, the compound is relatively expensive to synthesize, which could limit its use in large-scale experiments.

Future Directions

There are a number of future directions for research involving tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate. One area of research could focus on optimizing the synthesis method to make the compound more cost-effective. Another area of research could involve testing the compound in clinical trials to determine its safety and efficacy in humans. Additionally, researchers could explore the potential of the compound as a treatment for other diseases, such as Alzheimer's disease.

Synthesis Methods

Tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate has been synthesized using a variety of methods. One of the most common methods involves the reaction of piperidine and tert-butyl 3-bromo-1H-pyrazole-5-carboxylate in the presence of a base such as potassium carbonate. This reaction results in the formation of tert-butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate, which is then reacted with 5-amino-1-methyl-1H-1,2,4-triazole to produce tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate.

Scientific Research Applications

Tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate has a wide range of potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the growth and proliferation of cancer cells. Studies have shown that tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

tert-butyl 3-(5-amino-1-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)18-7-5-6-9(8-18)10-15-11(14)17(4)16-10/h9H,5-8H2,1-4H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHGKFTVXXIPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NN(C(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

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